molecular formula C21H21F3N2O2 B11261447 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B11261447
M. Wt: 390.4 g/mol
InChI Key: ALGWENFUOKVSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core and a trifluoromethyl benzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps, including the formation of the tetrahydroquinoline core and the introduction of the trifluoromethyl benzamide group. Common synthetic routes may involve:

    Formation of the Tetrahydroquinoline Core: This can be achieved through cyclization reactions involving appropriate starting materials such as aniline derivatives and ketones.

    Introduction of the Trifluoromethyl Benzamide Group: This step may involve the use of trifluoromethylation reagents and benzoylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with different functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide group, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups to the benzamide moiety.

Scientific Research Applications

N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE include other tetrahydroquinoline derivatives and trifluoromethyl benzamides. Examples include:

  • N-[1-(2-Hydroxy-2-methylpropanoyl)pentyl]acetamide
  • N-(苄氧基)-N-(新戊酰氧基)-4-(三氟甲基)苯甲酰胺

Uniqueness

The uniqueness of N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE lies in its specific combination of functional groups and its potential for diverse applications. The presence of both the tetrahydroquinoline core and the trifluoromethyl benzamide group provides unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H21F3N2O2

Molecular Weight

390.4 g/mol

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C21H21F3N2O2/c1-13(2)20(28)26-10-4-6-14-12-17(8-9-18(14)26)25-19(27)15-5-3-7-16(11-15)21(22,23)24/h3,5,7-9,11-13H,4,6,10H2,1-2H3,(H,25,27)

InChI Key

ALGWENFUOKVSDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.